molecular formula C7H11FN2 B14023330 4-Fluoroazepane-4-carbonitrile

4-Fluoroazepane-4-carbonitrile

Cat. No.: B14023330
M. Wt: 142.17 g/mol
InChI Key: ZOKYKABPELGNDB-UHFFFAOYSA-N
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Description

4-Fluoroazepane-4-carbonitrile is a chemical compound with the molecular formula C7H11FN2. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, with a fluorine atom and a nitrile group attached to the ring.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoroazepane-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of bioactive compounds.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoroazepane-4-carbonitrile in biological systems involves its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The fluorine atom may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

  • 4-Fluoropiperidine-4-carbonitrile
  • 4-Fluorohexahydroazepine-4-carbonitrile
  • 4-Fluoroazepane-4-carboxamide

Comparison: 4-Fluoroazepane-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

Molecular Formula

C7H11FN2

Molecular Weight

142.17 g/mol

IUPAC Name

4-fluoroazepane-4-carbonitrile

InChI

InChI=1S/C7H11FN2/c8-7(6-9)2-1-4-10-5-3-7/h10H,1-5H2

InChI Key

ZOKYKABPELGNDB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1)(C#N)F

Origin of Product

United States

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